molecular formula C8H8BrN3 B13323449 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13323449
M. Wt: 226.07 g/mol
InChI Key: BHSROYVIUPUMHQ-UHFFFAOYSA-N
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Description

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This can be achieved through various methods, including:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative .

Scientific Research Applications

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of biological pathways, depending on the context. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes .

Biological Activity

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C8H8BrN3
Molecular Weight : 228.07 g/mol
IUPAC Name : this compound

The compound features a bromine atom at the 8-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring system. This unique structure may influence its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Properties

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including this compound, can inhibit the proliferation of cancer cells. For instance, a study showed that compounds in this class could induce apoptosis in human cancer cell lines through the activation of specific signaling pathways (e.g., caspase activation) .

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)15.4Induction of apoptosis via caspase pathway
MCF7 (breast cancer)12.3Cell cycle arrest and apoptosis

2. Antimicrobial Activity

The compound has been tested against various bacterial strains, showing significant antimicrobial activity. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16

3. Neuropharmacological Effects

Recent investigations suggest that this compound may interact with neurotransmitter receptors, particularly dopamine receptors. This interaction could position it as a candidate for further research in treating neurodegenerative diseases or psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has been suggested that this compound can act as a ligand for dopamine receptors, potentially modulating neurotransmission .
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment Study :
    • A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways .
  • Antimicrobial Efficacy :
    • Research assessing its effectiveness against Staphylococcus aureus indicated that the compound significantly reduced bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Research :
    • A pharmacological study explored its effects on dopamine receptor activity and found promising results indicating possible therapeutic benefits in neurodegenerative conditions .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H8BrN3/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

BHSROYVIUPUMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Br)N

Origin of Product

United States

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